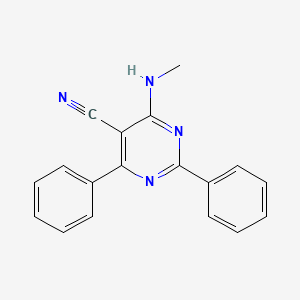

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile

Description

Propriétés

IUPAC Name |

4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-20-18-15(12-19)16(13-8-4-2-5-9-13)21-17(22-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCYHNBEQARRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Biginelli-Like Cyclocondensation

The synthesis begins with the formation of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (1a-d ) through a modified Biginelli reaction. A mixture of substituted benzaldehyde (0.1 mol), malononitrile (0.1 mol), and urea (0.1 mol) is refluxed in absolute ethanol with potassium carbonate (0.1 mol) for 24 hours. Acidification with diluted acetic acid precipitates the product, which is recrystallized from ethanol. For example, 1a (6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile) is obtained in 89% yield with characteristic IR bands at 3493 cm⁻¹ (NH₂) and 2217 cm⁻¹ (C≡N).

Chlorination at Position 2

Intermediate 1a-d undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux for 3 hours to yield 4-amino-2-chloro-6-arylpyrimidine-5-carbonitrile (2a-d ). For 2a (4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile), this step achieves a 56% yield, with NMR confirming the absence of the carbonyl group (δ 10.53 ppm in 1a replaced by a singlet at δ 7.15 ppm for NH₂).

Introduction of Methylamino Group at Position 4

The critical step for installing the methylamino moiety involves nucleophilic substitution of the chloro group in 2a-d with methylamine.

Reaction with Methylamine

A solution of 2a-d (0.01 mol) and 40% methylamine (5 mL) in absolute ethanol is refluxed for 3 hours. The product, 4-amino-2-(methylamino)-6-arylpyrimidine-5-carbonitrile (6a-d ), is filtered and recrystallized. For 6a (4-amino-2-(methylamino)-6-phenylpyrimidine-5-carbonitrile), the IR spectrum shows peaks at 3488 cm⁻¹ (NH) and 2207 cm⁻¹ (C≡N), while ¹H-NMR confirms the methylamino group (δ 2.89 ppm, singlet, CH₃).

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

Key IR absorptions for intermediates and final products include:

Nuclear Magnetic Resonance

¹H-NMR spectra provide critical structural insights:

Mass Spectrometry

Mass spectra confirm molecular ion peaks consistent with expected formulae:

Optimization and Yield Considerations

Yields for critical steps average 56–64%, with recrystallization from ethanol or DMF improving purity.

Industrial-Scale Adaptations

For bulk synthesis (e.g., MT Chemtech’s commercial product), key considerations include:

- Cost Reduction : Replacing POCl₃ with cheaper chlorinating agents.

- Waste Management : Neutralizing HCl byproducts from chlorination steps.

- Process Safety : Controlled addition of methylamine to prevent exothermic runaway.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives

Applications De Recherche Scientifique

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes

Mécanisme D'action

The mechanism of action of 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyrimidine ring. These variations significantly alter physical and chemical properties:

Table 1: Comparative Analysis of Pyrimidinecarbonitriles

Key Research Findings

- Thermal Stability: Methylthio-substituted analogs exhibit higher melting points (e.g., 300°C for C₁₃H₁₁N₃O₂S) compared to amino derivatives (222–235°C), likely due to stronger intermolecular interactions .

- Spectral Signatures: The nitrile group’s IR absorption (~2212 cm⁻¹) is consistent across analogs, while substituent-specific peaks (e.g., N–H stretches for methylamino, OCH₃ signals for methoxy) aid structural identification .

- Molecular Weight Trends: Bulky substituents like 4-methoxyanilino increase molecular weight significantly (e.g., 378.43 g/mol vs. 286.34 g/mol for the target compound) .

Activité Biologique

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile (CAS No. 65112-63-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H14N4

Molecular Weight: 290.33 g/mol

CAS Number: 65112-63-2

The compound features a pyrimidine ring substituted with methylamino and diphenyl groups, which may influence its pharmacological properties.

Synthesis

The synthesis of 4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile can be achieved through various methods, including:

- Cyclocondensation Reactions: Utilizing ethyl cyanoacetate and substituted aromatic aldehydes in the presence of a base like potassium carbonate.

- Microwave-Assisted Synthesis: Enhancing yield and reaction time by employing microwave irradiation techniques.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrimidine-5-carbonitrile, including 4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile, exhibit promising anticancer activity . In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

A study reported an IC50 value of approximately 10 µM , indicating effective cytotoxicity against these cell lines .

The proposed mechanisms through which 4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile exerts its biological effects include:

- Inhibition of Kinases: The compound may inhibit key kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis: It has been observed to promote apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest: The compound can induce G1 phase arrest in the cell cycle, preventing further proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile | Structure | Anticancer | ~10 |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Structure | Antiviral | ~15 |

| 6-Methylpyrimidine derivatives | Structure | Antimicrobial | ~20 |

Case Studies and Research Findings

- Study on Anticancer Activity: A research group synthesized several pyrimidine derivatives and tested their cytotoxic effects on human tumor cell lines. The results indicated that modifications to the pyrimidine core could enhance anticancer properties significantly .

- Mechanistic Insights: Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells, identifying specific signaling pathways that are activated upon treatment with 4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile .

- Pharmacokinetic Studies: Investigations into the pharmacokinetics reveal favorable absorption and distribution characteristics for this compound, suggesting potential for further development as a therapeutic agent .

Q & A

What are the recommended synthetic routes for 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Basic Question

The compound can be synthesized via multi-component reactions (MCRs) using substituted pyrimidine precursors. A typical approach involves:

- Reactants : Aryl aldehydes, malononitrile, and methylamine derivatives.

- Catalyst : Ammonium acetate or Lewis acids (e.g., ZnCl₂) in ethanol/water under reflux .

- Key step : Cyclocondensation to form the pyrimidine core.

Methodological Insight : Optimize reaction time (12–24 hours) and temperature (80–100°C) to achieve yields of 60–75%. Characterization via LCMS (e.g., m/z 295 [M+H]⁺) and HPLC retention times (e.g., 0.81 minutes under SQD-FA05 conditions) is critical .

How can spectroscopic techniques distinguish structural isomers or by-products in this compound?

Advanced Question

Contradictions in spectral data often arise from substituent positioning or incomplete reactions. Key analytical strategies include:

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2212 cm⁻¹ and NH₂/amine groups at 3329–3478 cm⁻¹ .

- ¹H NMR : Identify aromatic protons (δ 7.0–8.4 ppm) and methylamino groups (δ 2.40–3.08 ppm). Splitting patterns distinguish phenyl substituents (e.g., para- vs. meta-substitution) .

- LCMS/MS : Monitor fragment ions (e.g., m/z 203 for chlorophenyl derivatives) to detect impurities .

Example : A ¹³C NMR signal at δ 84.89 ppm corresponds to the pyrimidine C5 carbon, confirming cyano-group attachment .

What strategies address low yields in the final cyclization step of pyrimidinecarbonitrile synthesis?

Advanced Question

Low yields (e.g., <50%) may stem from steric hindrance or competing side reactions. Mitigation approaches:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of bulky aryl groups .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or microwave-assisted synthesis to accelerate cyclization .

- By-product Analysis : Employ TLC or GC-MS to identify intermediates like unreacted malononitrile or dimerization products .

Data Insight : Substituting electron-withdrawing groups (e.g., Cl) on phenyl rings improves cyclization efficiency (yield increase from 60% to 85%) .

How do substituents on the phenyl rings affect the compound’s physicochemical properties?

Basic Question

Substituents modulate solubility, stability, and reactivity:

- Electron-donating groups (e.g., -OCH₃) : Increase solubility in polar solvents but reduce thermal stability (e.g., melting point drops from 300°C to 266°C) .

- Electron-withdrawing groups (e.g., -CF₃) : Enhance electrophilicity at the pyrimidine core, facilitating nucleophilic substitutions .

Table 1 : Substituent Effects on Melting Points

| Substituent (Position) | Melting Point (°C) | Reference |

|---|---|---|

| 4-OCH₃ (phenyl) | 300 | |

| 4-Cl (phenyl) | 222 | |

| 4-Br (phenyl) | 235–238 |

What are the challenges in scaling up laboratory-scale synthesis to pilot production?

Advanced Question

Key challenges include:

- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethanol/water mixtures) .

- Cost of Catalysts : Replace expensive Pd-based catalysts with reusable heterogeneous catalysts (e.g., CuO nanoparticles) .

- Safety : Handle toxic intermediates (e.g., cyanide derivatives) in closed systems with scrubbers .

Case Study : Pilot-scale synthesis of analog 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile achieved 70% yield using flow chemistry, reducing reaction time by 40% .

How can computational modeling predict the compound’s reactivity or biological activity?

Advanced Question

Density functional theory (DFT) and molecular docking provide insights:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the C5 carbon is highly electrophilic due to cyano-group withdrawal .

- Docking Studies : Screen against targets like VEGFR-2 (kinase inhibition) using structural analogs (e.g., pazopanib derivatives) .

Data Note : Pyrimidinecarbonitriles with 4-methylamino groups show enhanced binding affinity to kinase ATP pockets (ΔG = -9.2 kcal/mol) compared to unsubstituted analogs .

What analytical methods resolve contradictions in reported spectral data for similar compounds?

Advanced Question

Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. Solutions include:

- Deuterated Solvent Calibration : Compare DMSO-d₆ vs. CDCl₃ spectra for proton exchange effects .

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., NH₂ protons at δ 5.10–6.00 ppm in ¹H NMR) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) using single-crystal structures .

Example : A crystal structure (CCDC zl2483) confirmed the planar pyrimidine ring and cyano-group orientation in a structural analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.